molecular formula C13H21BrN2 B7937457 3-Bromo-5-[(dipropylamino)methyl]aniline

3-Bromo-5-[(dipropylamino)methyl]aniline

Cat. No.: B7937457
M. Wt: 285.22 g/mol
InChI Key: OTCWRTKMRGQKFO-UHFFFAOYSA-N
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Description

3-Bromo-5-[(dipropylamino)methyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a bromine atom at the third position and a dipropylamino methyl group at the fifth position on the aniline ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-[(dipropylamino)methyl]aniline typically involves a multi-step process:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group.

    Bromination: Bromination is carried out to introduce the bromine atom at the third position.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[(dipropylamino)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

3-Bromo-5-[(dipropylamino)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-[(dipropylamino)methyl]aniline involves its interaction with specific molecular targets. The bromine atom and the dipropylamino methyl group play crucial roles in its reactivity and binding affinity. These interactions can affect various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-[(dipropylamino)methyl]aniline is unique due to the presence of both the bromine atom and the dipropylamino methyl group, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized applications where these functional groups are required.

Properties

IUPAC Name

3-bromo-5-[(dipropylamino)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2/c1-3-5-16(6-4-2)10-11-7-12(14)9-13(15)8-11/h7-9H,3-6,10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCWRTKMRGQKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=CC(=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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